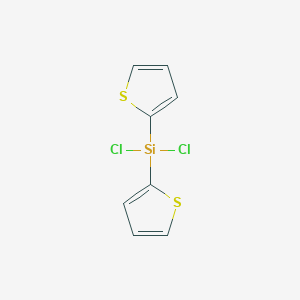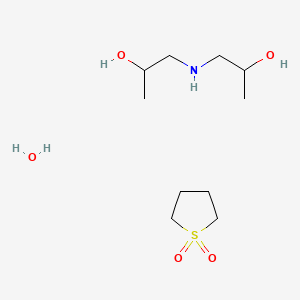
Sulfinol D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfinol D is a hybrid solvent used primarily in the gas processing industry for the removal of acid gases such as hydrogen sulfide and carbon dioxide. It is a mixture of a physical solvent, sulfolane, and a chemical solvent, diisopropanolamine, with water as the base. This combination allows this compound to effectively remove both acidic and organic sulfur compounds from natural gas streams .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sulfinol D is prepared by blending sulfolane, diisopropanolamine, and water. The preparation involves mixing these components in specific ratios to achieve the desired solvent properties. The typical composition is approximately 35-45% sulfolane, 35-45% diisopropanolamine, and the balance being water .
Industrial Production Methods
The industrial production of this compound involves large-scale blending of the components under controlled conditions to ensure consistency and quality. The process is designed to minimize impurities and ensure the solvent’s effectiveness in gas sweetening applications .
Análisis De Reacciones Químicas
Types of Reactions
Sulfinol D undergoes several types of chemical reactions, primarily involving the absorption of acid gases. The key reactions include:
Absorption of Hydrogen Sulfide (H₂S): this compound reacts with hydrogen sulfide to form diisopropanolamine sulfide.
Absorption of Carbon Dioxide (CO₂): The solvent also reacts with carbon dioxide to form diisopropanolamine carbonate.
Common Reagents and Conditions
The reactions typically occur under conditions of high pressure and moderate temperature, which are common in gas processing plants. The presence of water in the solvent mixture aids in the absorption process by providing a medium for the reactions to occur .
Major Products Formed
The major products formed from these reactions are diisopropanolamine sulfide and diisopropanolamine carbonate. These compounds are then removed from the solvent during the regeneration process, allowing the solvent to be reused .
Aplicaciones Científicas De Investigación
Sulfinol D has a wide range of applications in scientific research and industry:
Mecanismo De Acción
The mechanism of action of Sulfinol D involves the physical and chemical absorption of acid gases. The sulfolane component acts as a physical solvent, dissolving the gases, while the diisopropanolamine component chemically reacts with the gases to form stable compounds. This dual action allows for efficient removal of both hydrogen sulfide and carbon dioxide from natural gas streams .
Comparación Con Compuestos Similares
Similar Compounds
Sulfinol M: A similar solvent that uses methyl diethanolamine instead of diisopropanolamine.
Sulfinol X: Another variation that includes piperazine as an accelerator, enhancing the absorption of carbon dioxide.
Uniqueness of Sulfinol D
This compound is unique due to its specific blend of sulfolane and diisopropanolamine, which provides a balanced approach to gas sweetening. It offers higher loading capacity and faster reaction kinetics compared to other solvents, making it particularly effective in treating sour gas with high levels of hydrogen sulfide and carbon dioxide .
Propiedades
Número CAS |
63665-16-7 |
|---|---|
Fórmula molecular |
C10H25NO5S |
Peso molecular |
271.38 g/mol |
Nombre IUPAC |
1-(2-hydroxypropylamino)propan-2-ol;thiolane 1,1-dioxide;hydrate |
InChI |
InChI=1S/C6H15NO2.C4H8O2S.H2O/c1-5(8)3-7-4-6(2)9;5-7(6)3-1-2-4-7;/h5-9H,3-4H2,1-2H3;1-4H2;1H2 |
Clave InChI |
JCVAWLVWQDNEGS-UHFFFAOYSA-N |
SMILES canónico |
CC(CNCC(C)O)O.C1CCS(=O)(=O)C1.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide](/img/structure/B14493329.png)
![Bicyclo[3.3.1]nonane-9-carbonyl chloride](/img/structure/B14493334.png)
![3-(Benzyloxy)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14493337.png)
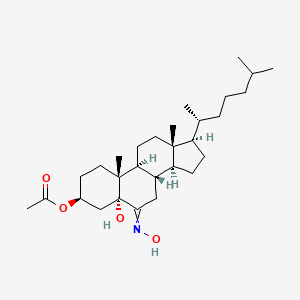
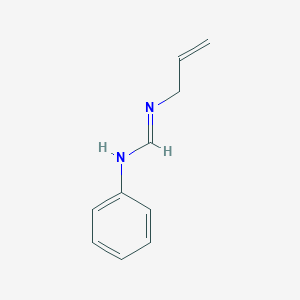
![4-[2-(Morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14493354.png)
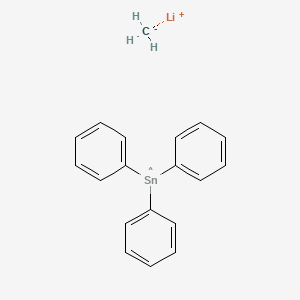
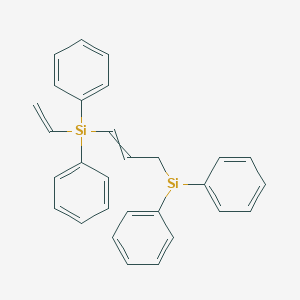
![2-[(4-Chlorophenoxy)methyl]-1,3-dioxolan-4-one](/img/structure/B14493379.png)
![Methyl 2-methyl-2-[(thiophen-3-yl)oxy]propanoate](/img/structure/B14493380.png)

![4-Methyl-4,5-dihydrotetrazolo[1,5-a]quinazolin-5-ol](/img/structure/B14493394.png)
